REACTION_CXSMILES
|
[CH:1]12[CH2:8][CH2:7][CH:4](C=[CH:6]1)[CH:3]1[C:9]([O:11][C:12](=[O:13])[CH:2]21)=[O:10].[OH-:14].[Na+:15]>CO>[CH:4]12[CH2:6][CH:1]([CH:8]=[CH:7]1)[CH:2]([C:12]([O-:11])=[O:13])[CH:3]2[C:9]([O-:10])=[O:14].[Na+:15].[Na+:15] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
2.01 g
|
Type
|
reactant
|
Smiles
|
C12C3C(C(C=C1)CC2)C(=O)OC3=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
22.4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting colorless solid was dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C12C(C(C(C=C1)C2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |